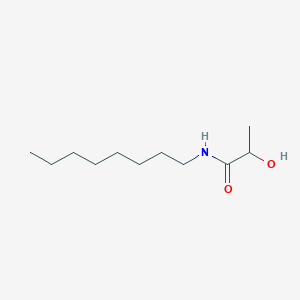

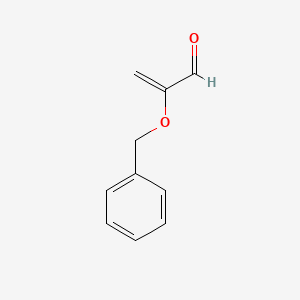

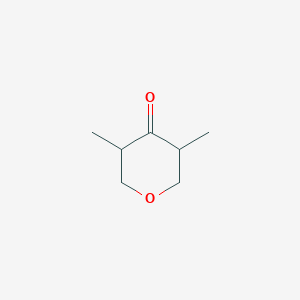

![molecular formula C9H6O4S B3385337 Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide CAS No. 62761-72-2](/img/structure/B3385337.png)

Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide

説明

Benzo[b]thiophene-3-carboxylic acid, also known as 1-benzothiophene-3-carboxylic acid, is an organic compound used as a chemical synthesis intermediate . It has a molecular formula of C9H6O2S .

Synthesis Analysis

The synthesis of benzo[b]thiophene-1,1-dioxides can be achieved through an efficient electrochemical method. This involves the reaction of sulfonhydrazides with internal alkynes at room temperature in undivided cells by constant current electrolysis . Another method involves the use of a hybrid pharmacophore approach to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives .Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-3-carboxylic acid consists of a benzothiophene ring attached to a carboxylic acid group . The InChI Key is DRBLTQNCQJXSNU-UHFFFAOYSA-N .Chemical Reactions Analysis

Benzo[b]thiophene-3-carboxylic acid is used as an intermediate in organic chemical synthesis . It participates in various chemical reactions, including condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses .Physical And Chemical Properties Analysis

Benzo[b]thiophene-3-carboxylic acid is a light yellow powder with an assay (HPLC) of >95.0% . It is stable under recommended storage conditions but is incompatible with oxidizing agents .科学的研究の応用

1. Dimerization Properties Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide demonstrates unique dimerization characteristics under certain conditions. It undergoes dimerization to form a cyclobutane structure when influenced by ultraviolet light and heat, showcasing its potential in photochemical and thermal applications (Davies et al., 1977).

2. Synthesis Applications This compound plays a crucial role in chemical synthesis, particularly in the copper(I)-catalyzed sulfonylation of (2-alkynylaryl)boronic acids. Its ability to construct the scaffold of benzo[b]thiophene 1,1-dioxides efficiently through sulfur dioxide insertion is noteworthy (Mao et al., 2016).

3. Use in Dye Synthesis Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide has been utilized in producing various dyes. It has been subjected to synthetic transformations to create a range of styryl disperse dyes, azo dyes, and other colorants, highlighting its significance in the dye and pigment industry (Bhatti & Seshadri, 2004).

4. Development of Heterocyclic Systems The compound has been instrumental in synthesizing new heterocyclic systems, such as 3H,2′H-spiro[benzo[b]thieno[3,2-b]pyridine-3,2′-benzo[b]thiophene], showcasing its versatility in creating novel chemical structures (Cekavicus et al., 2008).

5. Medicinal Chemistry Applications Benzo[b]thiophene derivatives, including those based on benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide, have found significant applications in medicinal chemistry. These derivatives exhibit a wide spectrum of pharmacological properties, making them valuable tools in drug development (Isloor et al., 2010).

6. Photochemical Studies The photochemical properties of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide have been explored in various studies, including the synthesis of pyrrolo derivatives through 1,3-dipolar cycloaddition reactions. This exploration has implications for the development of new photochemical processes and compounds (Malatesti et al., 2006).

7. Exploration of Substituent Effects on Photochromic Properties Studies have been conducted to understand the effect of substituents on the photochromic properties of benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide based diarylethenes. This research is vital for developing materials with tailored optical properties (Chen et al., 2015)

8. Antineoplastic Drug Development Some derivatives of Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide, specifically Benzo[b]thiophenesulfonamide 1,1-dioxide derivatives, have been identified as potential antineoplastic drugs. They exhibit growth inhibition of various tumor cell lines at nanomolar concentrations, highlighting their potential in cancer therapy (Sagardoy et al., 2010).

9. Synthesis of Heterocycles Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide serves as a versatile reagent in the synthesis of various spiroheterocycles, underlining its utility in creating complex organic molecules that have potential applications in pharmaceuticals and other areas (Cekavicus et al., 2008).

10. Environmental Studies The compound has been studied in the context of environmental science, specifically in the photochemical degradation of petroleum components. This research is crucial for understanding the environmental impact of oil spills and the fate of crude oil components in natural waters (Bobinger & Andersson, 1998).

Safety and Hazards

特性

IUPAC Name |

1,1-dioxo-1-benzothiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4S/c10-9(11)7-5-14(12,13)8-4-2-1-3-6(7)8/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXHDWMANAJSNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399647 | |

| Record name | Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide | |

CAS RN |

62761-72-2 | |

| Record name | Benzo[b]thiophene-3-carboxylic acid, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

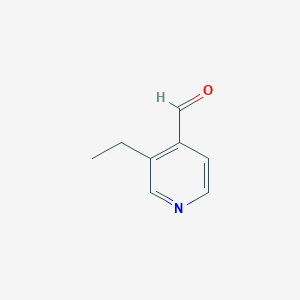

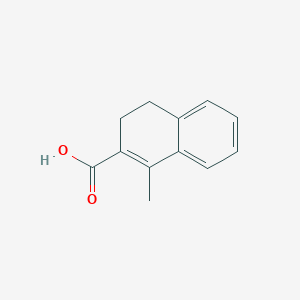

![2-[(2-Methoxyethyl)sulfanyl]acetic acid](/img/structure/B3385352.png)